molecular formula C10H12BNO3 B151542 3-Methacrylamidophenylboronic acid CAS No. 48150-45-4

3-Methacrylamidophenylboronic acid

Cat. No.: B151542
CAS No.: 48150-45-4
M. Wt: 205.02 g/mol
InChI Key: GBBUBIKYAQLESK-UHFFFAOYSA-N
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Description

3-Methacrylamidophenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H12BNO3 and its molecular weight is 205.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

[3-(2-methylprop-2-enoylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12BNO3/c1-7(2)10(13)12-9-5-3-4-8(6-9)11(14)15/h3-6,14-15H,1H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBUBIKYAQLESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C(=C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80197442
Record name 3-Methacrylamidophenylboronic acid
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Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

48150-45-4
Record name 3-Methacrylamidophenylboronic acid
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Record name 3-Methacrylamidophenylboronic acid
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Record name 3-Methacrylamidophenylboronic acid
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Record name 3-Methacrylamidophenylboronic Acid
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The Significance of Boronic Acid Chemistry in Stimuli Responsive Systems

At the heart of 3-MAPBA's utility lies the chemistry of its boronic acid group. Boronic acids are a class of compounds that possess a unique ability to form reversible covalent bonds with molecules containing diol groups, such as sugars. rsc.orgrsc.org This interaction is highly sensitive to pH. rsc.orgrsc.org In aqueous solutions, boronic acids exist in an equilibrium between a neutral trigonal form and a charged tetrahedral form. nih.gov The tetrahedral form binds more strongly with diols, and the equilibrium can be shifted by changes in pH. nih.gov

This pH-dependent binding mechanism is the foundation for creating stimuli-responsive systems. nih.govacs.org Materials incorporating boronic acids can be engineered to undergo physical or chemical changes in response to specific triggers like glucose concentration or pH variations. nih.govnih.gov This has opened up a wealth of possibilities for biomedical applications, including the development of materials for controlled drug delivery and biosensing. nih.govacs.orgnih.gov For instance, hydrogels containing boronic acid can swell or shrink based on glucose levels, a property that is being explored for self-regulating insulin (B600854) delivery systems. researchgate.net The versatility of boronic acid chemistry allows for the rational design of materials with tailored responses to biological signals. nih.gov

Foundational Principles of 3 Methacrylamidophenylboronic Acid Functionality

3-Methacrylamidophenylboronic acid is a bifunctional molecule, meaning it has two distinct reactive parts that contribute to its utility in materials science. evitachem.com Its structure consists of a phenylboronic acid group and a methacrylamido group. evitachem.com

The phenylboronic acid moiety is the stimuli-responsive component. evitachem.com It is this part of the molecule that can reversibly bind to diols. evitachem.com The acidity constant (pKa) of the boronic acid, which is a critical factor in its binding behavior, is influenced by the electronic properties of the phenyl ring to which it is attached. evitachem.comresearchgate.net

The methacrylamido group provides the means for polymerization. evitachem.com This group can readily participate in polymerization reactions, allowing 3-MAPBA to be incorporated as a monomer into larger polymer chains. evitachem.com This is a crucial feature, as it enables the creation of a wide array of polymers with built-in stimuli-responsive capabilities.

The synthesis of 3-MAPBA typically involves the reaction of 3-aminophenylboronic acid with methacryloyl chloride. evitachem.com This process covalently links the responsive boronic acid group to the polymerizable methacrylamide (B166291) group, resulting in a versatile monomer for creating advanced materials.

Properties of this compound
PropertyValueSignificance
Molecular FormulaC10H12BNO3Indicates the elemental composition of the molecule.
Molecular Weight~205.02 g/molImportant for stoichiometric calculations in polymerization reactions.
AppearanceWhite crystalline solidA basic physical characteristic of the compound.
pKa~7.99 - 8.8Crucial for its pH-dependent interaction with diols. evitachem.com
SolubilitySoluble in polar organic solvents like dimethylformamide and dichloromethane; limited solubility in water.Affects the choice of solvents for synthesis and polymerization processes.

Evolution of Research Trajectories for 3 Methacrylamidophenylboronic Acid Derived Materials

Direct Monomer Synthesis Routes for 3-Methacrylamidophenylboronic Acid

The primary and most direct route for synthesizing the this compound monomer involves the acylation of 3-aminophenylboronic acid. This method is a straightforward condensation reaction that is widely reported in chemical literature.

The synthesis typically starts with 3-aminophenylboronic acid, which is reacted with methacryloyl chloride in the presence of a base. The reaction is generally conducted in a suitable organic solvent, often at reduced temperatures to control the reaction's exothermicity and minimize the formation of side products. The base, commonly an amine like triethylamine, serves to neutralize the hydrochloric acid that is generated as a byproduct of the condensation reaction.

An alternative, though similar, approach involves the use of acryloyl chloride instead of methacryloyl chloride, which results in the closely related monomer, 3-acrylamidophenylboronic acid (AAPBA). The fundamental principle of the reaction remains the same. Another reported method utilizes a condensation agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to facilitate the reaction between 3-aminophenylboronic acid and acrylic acid under mild aqueous conditions.

Following the reaction, the crude product is typically purified through methods like recrystallization from an appropriate solvent system (e.g., water or a water/organic mixture) or column chromatography to yield the pure 3-MAPBA monomer as a solid.

Table 1: Comparison of Direct Synthesis Routes for 3-(Meth)acrylamidophenylboronic Acid Monomers

Starting MaterialsKey ReagentsTypical SolventGeneral ConditionsProduct
3-Aminophenylboronic acid, Methacryloyl chlorideTriethylamine (Base)DichloromethaneLow temperature (0-5 °C)This compound
3-Aminophenylboronic acid, Acryloyl chlorideSodium bicarbonate (Base)Tetrahydrofuran/WaterCooling below 5°C, then room temperature overnight3-Acrylamidophenylboronic acid
3-Aminophenylboronic acid, Acrylic acidEDCI (Condensation agent), NaOHDeionized water4 °C followed by room temperature3-Acrylamidophenylboronic acid

Polymerization of Unprotected this compound Monomers

The direct polymerization of unprotected 3-MAPBA is a common strategy for creating boronic acid-functionalized polymers. researchgate.netrsc.org This approach is valued for its efficiency, as it avoids the need for protection and subsequent deprotection steps. rsc.org Free-radical polymerization is a frequently used technique for this purpose.

In a typical free-radical polymerization, the 3-MAPBA monomer is dissolved in a suitable solvent, such as dioxane or a mixture of dimethylformamide and water, along with a radical initiator like 2,2′-azobisisobutyronitrile (AIBN). The solution is degassed to remove oxygen, which can inhibit polymerization, and then heated to initiate the reaction. This method allows for the straightforward synthesis of homopolymers of 3-MAPBA or its copolymers with other vinyl monomers, such as tert-butyl methacrylate (B99206) or N,N-dimethylacrylamide. rsc.org

More advanced techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have also been employed. rsc.org RAFT polymerization offers better control over the polymer's molecular weight and architecture. This is achieved by using a chain transfer agent, which allows for the synthesis of well-defined block copolymers where one block contains the 3-MAPBA units. rsc.org The ability to directly polymerize the unprotected monomer is significant for applications requiring the accessible boronic acid functionality, such as in sensors or drug delivery systems. nih.gov

Table 2: Examples of Copolymers from Unprotected Boronic Acid Monomers

Boronic Acid MonomerComonomerPolymerization MethodResulting Copolymer
3-Acrylamidophenylboronic acid (AAPBA)tert-Butyl methacrylate (tBMA)Free Radical PolymerizationPoly(tert-butyl methacrylate-co-3-acrylamidophenylboronic acid)
3-Acrylamidophenylboronic acid (APBA)N-isopropylacrylamide (NIPAM)RAFT PolymerizationPoly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) rsc.org
This compound (3-MAPBA)N,N-dimethylacrylamideNot specifiedPoly(this compound-co-N,N-dimethylacrylamide) rsc.org

Polymerization of Protected Boronic Ester-Containing Monomers

An alternative to direct polymerization involves the protection of the boronic acid group as a boronic ester prior to polymerization. researchgate.netrsc.org This strategy is employed to overcome potential challenges associated with the free boronic acid moiety, which can sometimes interfere with certain polymerization techniques or require specific solvent conditions. researchgate.net The protection step transforms the hydrophilic and reactive boronic acid into a more robust, organosoluble boronic ester.

Common protecting groups include diols like pinacol (B44631), which form cyclic boronate esters (boronic esters). The resulting protected monomer, for example, the pinacol ester of this compound, can then be polymerized using various controlled radical polymerization methods like RAFT or atom-transfer radical polymerization (ATRP). nih.gov This approach provides excellent control over the resulting polymer's characteristics. nih.gov

A key advantage of this method is the ability to use a wider range of solvents and reaction conditions that might otherwise be incompatible with free boronic acids. Following polymerization, the protecting groups are removed through a deprotection step, typically hydrolysis under acidic or specific conditions, to regenerate the free boronic acid moieties on the polymer side chains. researchgate.net This multi-step process—protection, polymerization, and deprotection—offers a versatile and controlled route to well-defined boronic acid-containing polymers. researchgate.net

Post-Polymerization Modification Strategies for Integrating this compound Moieties

Post-polymerization modification is a powerful strategy that involves introducing the desired functional group onto a pre-existing polymer backbone. researchgate.netrsc.org This approach allows for the creation of complex polymer structures where the boronic acid functionality can be precisely placed.

One common method involves starting with a polymer that has reactive precursor groups. For example, a polymer with pendant amine or hydroxyl groups can be chemically modified. To integrate a 3-MAPBA moiety, a polymer containing reactive amine groups could be reacted with methacryloyl chloride. A more direct approach involves grafting 3-aminophenylboronic acid onto a polymer backbone containing suitable reactive sites, such as electrophilic groups. nih.gov Subsequent reaction of the now-attached amino group with methacryloyl chloride would yield the final 3-MAPBA-functionalized polymer.

Another sophisticated technique is the iridium-catalyzed borylation of polymers containing aromatic groups, such as polystyrene. google.com This method can directly install a boronate ester group onto the phenyl rings of the polymer backbone. google.com This borylated polymer can then be further modified. For instance, the boronate ester could be converted to other functional groups, or a pre-synthesized polymer could be functionalized with groups that can then undergo a condensation reaction with 3-aminophenylboronic acid. rsc.org These post-polymerization modification techniques offer a high degree of versatility in designing and synthesizing functional materials. researchgate.net

Free Radical Polymerization Techniques for this compound-Based Copolymers

The composition of the resulting copolymer is dictated by the initial monomer feed ratio and the respective reactivity ratios of the comonomers. Characterization of these copolymers is commonly performed using techniques like Fourier-transform infrared spectroscopy (FT-IR) to confirm the incorporation of both monomer units, and elemental analysis to determine the final copolymer composition. researchgate.net Thermal properties can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). doi.orgresearchgate.net

Controlled Radical Polymerization of this compound Monomers

Controlled radical polymerization (CRP) methods offer precise control over molar mass, dispersity, and polymer architecture, making them ideal for synthesizing well-defined 3-MAPBA-based polymers. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent CRP technique used for this purpose. The RAFT polymerization of monomers like 3-acrylamidophenylboronic acid (3-AAPBA) allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. rsc.org This control is crucial for creating block copolymers where the 3-AAPBA segment can be chain-extended with other monomers.

Another powerful CRP technique is Atom Transfer Radical Polymerization (ATRP). While direct examples with 3-MAPBA are less common in the provided literature, ATRP has been successfully used for structurally similar (meth)acrylates, using catalysts like NiBr2(PPh3)2, to produce polymers with low dispersity (Mw/Mn ≈ 1.1-1.4). uwaterloo.ca These controlled methods are instrumental in the rational design of advanced polymer architectures containing boronic acid functionalities.

Design and Synthesis of Advanced this compound-Containing Architectures

The versatility of 3-MAPBA as a monomer allows for its incorporation into a variety of complex polymer architectures, including statistical, block, and graft copolymers.

Statistical copolymers are synthesized by the simultaneous polymerization of two or more monomers, resulting in a random distribution of monomer units along the polymer chain. The synthesis of poly(3-MAPBA-co-Acrylamide) can be achieved via free-radical polymerization in a suitable solvent. doi.orgresearchgate.net The properties of the resulting copolymer are highly dependent on the comonomer composition.

A critical aspect of synthesizing statistical copolymers is the determination of monomer reactivity ratios (r1 and r2). These ratios describe the preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). mdpi.com Methods like those proposed by Fineman-Ross and Kelen-Tudos are used to calculate these ratios from experimental data of monomer feed and copolymer composition. researchgate.netvot.pl For the acrylamide/acrylic acid system, which is analogous to the 3-MAPBA/acrylamide system, reactivity ratios have been shown to be influenced by factors such as pH and monomer concentration. uwaterloo.caresearchgate.net

Table 1. Example Reactivity Ratios for Acrylamide (M1) Copolymerization with Various Comonomers (M2)
Comonomer (M2)r1 (Acrylamide)r2 (Comonomer)Copolymerization SystemReference
Acrylic Acid1.330.23Aqueous, pH ~7 researchgate.net
3-(Trimethoxysilyl)propyl methacrylate0.801.87- vot.pl
Methyl Methacrylate0.030.593DMSO solvent researchgate.net

Block copolymers consist of two or more distinct polymer chains (blocks) covalently linked together. The synthesis of well-defined block copolymers containing a poly(3-acrylamidophenylboronic acid) (PAAPBA) segment is typically achieved through controlled radical polymerization techniques like RAFT. rsc.org For example, a PAAPBA block can be synthesized first and then used as a macro-chain transfer agent (macro-CTA) to polymerize a second monomer, such as N,N-dimethylacrylamide (DMAm), resulting in a diblock copolymer. rsc.orgmdpi.com

The synthesis of such block copolymers allows for the combination of different properties within a single macromolecule. The PAAPBA block provides glucose-responsiveness, while the PDMAm block can impart properties like thermoresponsiveness or hydrophilicity. vot.plmdpi.com The controlled nature of the synthesis ensures that the resulting block copolymers have low dispersity and predictable block lengths.

Table 2. Examples of Block Copolymers Synthesized via Controlled Radical Polymerization
Copolymer StructurePolymerization MethodBlock 1 (DP)Block 2 (DP)Dispersity (Đ)Reference
p(LAMA-b-AAPBA)RAFT--- rsc.org
PHPMA-b-PDMACRAFT14136- mdpi.com
PiPMAm-b-PDMAmGTPVariableVariable- vot.pl

*DP = Degree of Polymerization, LAMA = 2-lactobionamidoethyl methacrylate, AAPBA = 3-acrylamidophenylboronic acid, PHPMA = Poly(2-hydroxypropyl methacrylate), PDMAC = Poly(N,N'-dimethylacrylamide), PiPMAm = Poly(N-isopropyl,N-methylacrylamide), GTP = Group Transfer Polymerization.

Graft copolymers are comprised of a main polymer backbone with one or more side chains (grafts) of a different polymer. For PNIPAM-based comb-type grafted hydrogels containing 3-MAPBA, the synthesis can involve copolymerizing a PNIPAM macromonomer with 3-MAPBA and a cross-linker. doi.orgpolimi.it Alternatively, a "grafting-through" approach can be employed where macromonomers are copolymerized to form the comb-type structure. polimi.it

These architectures are particularly useful for creating hydrogels with tailored responsiveness. For example, a PNIPAM backbone provides thermo-sensitivity, while the grafted chains containing boronic acid can introduce pH or glucose sensitivity. The synthesis of these complex structures often relies on a combination of different polymerization techniques, such as using RAFT to create the initial polymer chains and then employing click chemistry for grafting. polimi.it

Crosslinking Methodologies for this compound Networks

To form hydrogel networks, copolymers containing 3-MAPBA must be crosslinked. This can be achieved through both chemical and physical crosslinking methods. mdpi.com

Chemical crosslinking involves the formation of permanent covalent bonds. This is typically done by including a difunctional or multifunctional monomer, such as N,N′-methylenebisacrylamide (BIS), during the polymerization process. doi.org This results in a covalently bonded three-dimensional network.

Physical crosslinking , on the other hand, relies on reversible, non-covalent interactions. For 3-MAPBA networks, a key physical crosslinking mechanism is the formation of reversible covalent bonds between the boronic acid groups and diols. This can be an intramolecular interaction or an intermolecular one with an added diol crosslinker, such as poly(vinyl alcohol). researchgate.net These interactions are often pH-sensitive, allowing for the creation of "smart" hydrogels that can swell or shrink in response to changes in pH or the presence of glucose. Additionally, other physical interactions like hydrogen bonding can contribute to the network's stability. mdpi.com In some advanced materials, multiple crosslinking methods are combined to create double or triple network hydrogels with enhanced mechanical properties. researchgate.net

Responsive Polymer Systems and Materials Based on 3 Methacrylamidophenylboronic Acid

Mechanistic Understanding of Saccharide-Responsive Interactions

The ability of polymers containing 3-Methacrylamidophenylboronic acid (3-MAPBA) to respond to the presence of saccharides, particularly glucose, is rooted in a series of interconnected chemical equilibria. These dynamic interactions govern the macroscopic behavior of materials such as hydrogels, enabling their use in responsive systems.

Boronic Acid-Diol Reversible Covalent Complexation

The fundamental principle underlying the saccharide-responsive nature of 3-MAPBA-based materials is the reversible covalent complexation between the boronic acid group and molecules containing 1,2- or 1,3-diols, such as glucose. mdpi.comresearchgate.net Phenylboronic acids (PBAs) act as Lewis acids and can reversibly bind with these diols to form stable five- or six-membered cyclic boronate esters. researchgate.netnih.gov This interaction is highly specific and forms the basis for the recognition of saccharides. researchgate.net The formation of these boronate esters is a dynamic equilibrium, meaning the bonds can form and break in response to changes in the concentration of the diol in the surrounding environment. researchgate.net This reversible nature is a key feature that allows for the development of materials that can repeatedly sense and respond to glucose levels.

The strength of this complexation can be influenced by the structure of both the boronic acid and the diol. For instance, catechols generally form significantly more stable complexes with boronic acids compared to aliphatic diols. manchester.ac.uknih.gov The reaction between boronic acids and diols is typically quantitative and selective, and it can proceed under mild, aqueous conditions, making it suitable for biological applications. manchester.ac.uk

pH-Dependent Interconversion of Boronic Acid to Boronate Anion

The binding affinity of boronic acids for diols is intricately linked to the pH of the system. The boronic acid group exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate anion. mdpi.com The transition between these two states is characterized by the pKa value of the boronic acid. For many phenylboronic acid derivatives, the pKa values range from 7 to 9. nih.gov Unmodified phenylboronic acid has a pKa of approximately 9.0. nih.gov

At a pH below the pKa, the neutral form of the boronic acid predominates. As the pH increases to values above the pKa, the equilibrium shifts towards the formation of the negatively charged boronate anion. mdpi.comnih.gov It is this anionic, tetrahedral form that readily complexes with diols. researchgate.net Therefore, the complexation is more favorable at pH values equal to or greater than the pKa of the boronic acid. This pH-dependent equilibrium is a critical factor in designing glucose-responsive systems that can function under physiological conditions (pH ~7.4). To enhance the glucose sensitivity at physiological pH, researchers often aim to lower the pKa of the boronic acid by introducing electron-withdrawing groups on the phenyl ring or by copolymerizing it with other monomers. nih.gov

Competitive Binding Phenomena in Glucose-Responsive Systems

In a system containing a polymer with 3-MAPBA and other diols (either as part of the polymer network or as free molecules), a competitive binding scenario arises when glucose is introduced. Glucose molecules, being 1,2-cis-diols, will compete with other diols for binding sites on the boronic acid moieties. researchgate.net

This competition leads to a shift in the existing equilibria. If the boronic acid groups are initially involved in intramolecular or intermolecular crosslinks with other diol-containing components of the polymer network, the addition of glucose can disrupt these crosslinks. researchgate.net Glucose molecules will form boronate esters with the PBA groups, leading to the dissociation of the original crosslinks. This competitive displacement is the primary mechanism that triggers a macroscopic response in the material, such as swelling or deswelling of a hydrogel. researchgate.net The extent of this response is dependent on the concentration of glucose, with higher glucose levels leading to a greater disruption of the polymer network. nih.gov

Responsive Hydrogel Systems

Hydrogels synthesized with this compound are a prominent class of "smart" materials capable of undergoing significant changes in their physical properties in response to specific chemical stimuli, most notably glucose. researchgate.net This responsiveness makes them highly attractive for various biomedical applications.

Glucose-Responsive Hydrogels (e.g., Poly(N-isopropylacrylamide-co-3-acrylamidophenylboronic acid))

A well-studied example of a glucose-responsive hydrogel is the copolymer of N-isopropylacrylamide (NIPAAm) and 3-acrylamidophenylboronic acid (AAPBA). nih.govresearchgate.net These hydrogels combine the temperature-responsive properties of poly(NIPAAm) with the glucose-responsive nature of the PBA moieties. nih.govmdpi.com Poly(NIPAAm) exhibits a lower critical solution temperature (LCST) around 32°C, above which it undergoes a phase transition from a swollen, hydrophilic state to a shrunken, hydrophobic state. nih.govmdpi.com

Volume Phase Transitions and Swelling/De-swelling Dynamics

The response of 3-MAPBA-based hydrogels to glucose is manifested as a volume phase transition, characterized by swelling or de-swelling of the hydrogel network. mdpi.com This dynamic change in volume is a macroscopic consequence of the microscopic interactions between the boronic acid groups, glucose, and the polymer chains.

The swelling and de-swelling (drying) of a hydrogel are fundamentally dynamic processes driven by the spontaneous movement of water into or out of the polymer network. thibaultbertrand.comaps.orgresearchgate.net In the context of a glucose-responsive hydrogel, the addition of glucose disrupts the crosslinks within the hydrogel matrix, as glucose molecules competitively bind to the boronic acid sites. mdpi.comumn.edu This disruption reduces the crosslinking density of the network, allowing the polymer chains to relax and the hydrogel to absorb more solvent, resulting in swelling.

Self-Healing Properties of this compound-Modified Hydrogels

Hydrogels modified with this compound (3-MAPBA) exhibit remarkable self-healing capabilities, driven by the dynamic and reversible nature of boronate ester bonds. rsc.orgresearchgate.net These bonds form between the boronic acid groups of the polymer and diol moieties, often from another polymer like poly(vinyl alcohol) (PVA). nih.govmdpi.com The self-healing mechanism is rooted in the dynamic equilibrium of these boronate ester bonds, which can be reversibly formed and broken in response to changes in pH, the presence of aqueous media, or specific biomolecules. rsc.orgnih.gov

When a hydrogel containing these dynamic covalent bonds is damaged, the polymer chains at the fracture site can move and reform the boronate ester bonds, leading to the restoration of the hydrogel's network structure. rsc.org This process can occur autonomously at room temperature by simply bringing the fractured surfaces into contact. rsc.org The presence of water facilitates the hydrolysis of existing boronate esters at the cut surface and the subsequent re-esterification to form new bonds, effectively healing the material. rsc.org The strength and stability of these hydrogels are directly related to the number and type of chemical bonds within the network. nih.gov

The pH of the surrounding environment significantly influences the self-healing process. rsc.org In alkaline aqueous solutions, the charged boronate esters are relatively stable, favoring the healed state. rsc.org Conversely, at lower pH, the equilibrium shifts towards the trigonal, un-bound form of boronic acid, which can weaken the hydrogel. rsc.org Some systems have been engineered to exhibit self-healing properties even at neutral and acidic pH by using intramolecularly coordinating boronic acid monomers, which help stabilize the cross-links. capes.gov.br

The dynamic nature of these bonds also imparts other valuable properties to the hydrogels, such as injectability and responsiveness to various stimuli, making them suitable for a range of biomedical applications. researchgate.net

Electrophoretic Manipulation for Hydrogel Adhesion

A novel technique for the adhesion of hydrogels involves the electrophoretic manipulation of copolymers containing this compound. rsc.orgrsc.org This method allows for the rapid and controlled adhesion of hydrogel pieces, which can be useful for constructing three-dimensional (3D) scaffolds for applications like tissue engineering. rsc.orgcofc.edu

The process typically involves using a water-soluble copolymer of this compound and a hydrophilic, neutral monomer like N,N-dimethylacrylamide as a binder between two hydrogel surfaces, such as those made from poly(vinyl alcohol) (PVA). rsc.orgrsc.org When an electric field is applied, the weakly charged phenylboronate (B1261982) groups on the copolymer are manipulated, causing the copolymer to oscillate and form an adhesive layer at the interface of the hydrogels. rsc.org

This electrophoretic adhesion is reversible. The adhered interface is stable under physiological conditions, but the hydrogels can be detached in the presence of excess sugar or acid. rsc.orgrsc.org This is because the sugar molecules compete with the diol groups of the PVA hydrogel for binding to the boronic acid moieties of the copolymer, and a low pH environment disrupts the boronate ester bonds. The detached hydrogels can be re-adhered under the same electrophoretic conditions, demonstrating the repeatability of the process. rsc.orgrsc.org This technique is not limited to oppositely charged polymers and can be applied to diol and phenylboronate complexes due to the weak charge of phenylboronate in aqueous solutions around its pKa. rsc.org

Other Responsive Polymer Architectures

Responsive Polymeric Micelles and Aggregates

Polymeric micelles and aggregates are another important class of responsive polymer architectures based on this compound. These self-assembled nanostructures are typically formed from amphiphilic block copolymers where one block is hydrophilic and the other is hydrophobic. nih.govnih.gov The inclusion of 3-MAPBA into the polymer design imparts responsiveness to various stimuli, particularly pH and the presence of glucose. nih.govnih.gov

For instance, block copolymers of poly(L-lactide) and poly(methacrylic acid-co-3-acrylamidophenylboronic acid) can self-assemble into micelles in aqueous solutions. nih.gov The properties of these micelles, including their drug release rates and mucoadhesive characteristics, can be tuned by adjusting the content of the phenylboronic acid. nih.gov The boronic acid moieties can interact with diols present in mucus, enhancing the adhesion of the micelles to biological surfaces. nih.gov

The responsiveness of these micelles is often linked to the change in hydrophilicity of the boronic acid groups. nih.gov At a pH near the pKa of the boronic acid, the addition of glucose can cause a significant shift in the ionization equilibrium, transforming the hydrophobic boronic acid into a more hydrophilic form. nih.gov This change in hydrophilicity can trigger the disassembly of the micelles or aggregates, leading to the release of an encapsulated payload. nih.gov This glucose-responsive behavior is particularly relevant for applications such as controlled drug delivery. nih.gov

Responsive Nanoparticles (e.g., Fe₃O₄ Nanoparticles, Fluorescent Nanospheres)

This compound can be used to functionalize various types of nanoparticles, including superparamagnetic iron oxide nanoparticles (Fe₃O₄ NPs) and fluorescent nanospheres, to create responsive nanomaterials. rsc.orgresearchgate.netlabxing.com The functionalization of these nanoparticles with polymers containing 3-MAPBA imparts stimuli-responsive properties, such as sensitivity to pH and glucose. labxing.com

For example, stable core-shell nanoparticles can be formed through the covalent complexation between the boronic acid groups of poly(3-acrylamidophenylboronic acid) and the hydroxyl groups of another polymer, such as poly(2-lactobionamidoethyl methacrylate). rsc.orgresearchgate.net These nanoparticles have shown promise as carriers for drug delivery. rsc.orgresearchgate.net

The surface functionalization of Fe₃O₄ nanoparticles is a common strategy to prepare them for biomedical applications. labxing.comiaamonline.orgelsevier.es By coating these magnetic nanoparticles with polymers containing 3-MAPBA, it is possible to create a system that combines magnetic targeting capabilities with stimuli-responsive drug release. labxing.commdpi.com The boronic acid groups can be used to control the release of a therapeutic agent in response to changes in the local environment, such as the acidic microenvironment of a tumor. nih.gov

Polymer Films and Membranes

Responsive polymer films and membranes incorporating this compound have been developed for various applications, including controlled release systems. nih.govnih.gov These films can be designed to respond to specific stimuli, such as glucose, by altering their swelling behavior or permeability. nih.govnih.gov

One approach involves creating multi-layered hydrogel films using a layer-by-layer technique. nih.gov For instance, films can be constructed from a copolymer of N,N-dimethylacrylamide and 3-(acrylamido)phenylboronic acid, along with poly(vinylalcohol) (PVA). nih.gov The formation of the film is driven by the in-situ formation of phenylboronate ester bonds between the two polymers. nih.gov These films exhibit responsiveness to temperature, glucose, and fructose (B13574), with the swelling degree of the film changing in a linear fashion with the concentration of the stimulus. nih.gov This property makes them potentially useful for real-time, continuous monitoring of glucose or fructose. nih.gov

Another example is the fabrication of patterned, porous polymer films for the localized capture and glucose-responsive release of insulin (B600854). nih.gov In this system, the cavities of the porous film are modified with polymers including 3-aminophenylboronic acid. nih.gov Insulin aggregates can be entrapped within these cavities and are released upon the introduction of glucose, which competes for binding with the boronic acid groups. nih.gov

Multi-Stimuli Responsive Copolymers (e.g., Thermoresponsive and Glucose/pH-Responsive)

Copolymers incorporating this compound can be designed to be responsive to multiple stimuli simultaneously, such as temperature, pH, and glucose concentration. nih.govresearchgate.net This multi-responsiveness is achieved by combining the glucose- and pH-sensitive nature of the boronic acid moiety with other responsive polymer components, such as thermoresponsive polymers. nih.govresearchgate.net

A common strategy is to copolymerize a boronic acid-containing monomer with a thermoresponsive monomer like N-isopropylacrylamide (NIPAM) or (2-dimethylamino)ethyl methacrylate (B99206) (DMAEMA). nih.govresearchgate.netmdpi.com For example, hydrogels prepared by copolymerizing DMAEMA and 3-acrylamidophenylboronic acid exhibit responsiveness to pH, temperature, and glucose under physiological conditions. researchgate.net The DMAEMA component provides thermo- and pH-responsiveness, while the boronic acid component confers glucose sensitivity. researchgate.netmdpi.com The size of the hydrogel network can be tuned by altering the temperature and pH of the surrounding environment. researchgate.net

Applications of 3 Methacrylamidophenylboronic Acid Functionalized Materials in Biomedical Science and Engineering

Advanced Biosensing and Diagnostics

The integration of 3-MPBA into sensing platforms allows for the creation of highly specific and sensitive diagnostic tools. The fundamental principle lies in the interaction between the boronic acid group of 3-MPBA and diol-containing target molecules. This interaction can be transduced into a measurable signal through various mechanisms.

Glucose Sensing Mechanisms (e.g., Optical, Electrochemical, Chemomechanical)

Phenylboronic acid (PBA) derivatives like 3-MPBA are central to developing non-enzymatic glucose sensors, which offer advantages in stability over traditional enzyme-based systems. nih.govnih.gov The core mechanism involves the reversible binding of glucose to the boronic acid moiety, which can be translated into detectable signals through optical, electrochemical, or chemomechanical means. nih.govresearchgate.netnih.govyoutube.com

Optical Sensing: Optical sensors often utilize hydrogels or other matrices functionalized with 3-MPBA. When glucose binds to the boronic acid groups within the hydrogel, it can cause changes in the material's volume or refractive index. nih.govumons.ac.be For instance, hydrogel-based diffraction gratings incorporating 3-MPBA show changes in their periodicity and diffraction angle in response to varying glucose concentrations. umons.ac.be Another approach involves holographic sensors where the binding of glucose to the 3-MPBA within the holographic film alters the diffracted wavelength, allowing for a direct measurement of glucose levels, even in whole blood. nih.gov Fluorescent sensors have also been developed where the binding event modulates a fluorescent signal, for example, through photoinduced electron transfer (PET). nih.govacs.org

Electrochemical Sensing: In electrochemical sensors, 3-MPBA is typically immobilized on an electrode surface. nih.gov The binding of glucose alters the electrochemical properties of the electrode-solution interface. This change can be measured using techniques like electrochemical impedance spectroscopy (EIS), where the formation of the boronic ester with glucose changes the charge transfer resistance. nih.gov Such sensors have demonstrated high sensitivity and selectivity for glucose. nih.gov Other electrochemical methods include potentiometric and amperometric sensors, where the binding event leads to a change in potential or current, respectively. nih.gov

Chemomechanical Sensing: This mechanism relies on the volumetric changes of a 3-MPBA-functionalized material, typically a hydrogel, upon glucose binding. The complexation of glucose with boronic acid groups increases the charge density within the hydrogel matrix, leading to increased Donnan osmotic pressure and subsequent swelling. nih.gov This swelling or change in volume can be measured and correlated to the glucose concentration. umons.ac.be For example, the thickness of a hydrogel film containing 3-MPBA has been shown to increase linearly with glucose concentration. umons.ac.be

Table 1: Performance of Various 3-MPBA-Based Glucose Sensing Systems

Sensing MechanismSensor PlatformKey FindingsDetection RangeReference
Optical (Holographic)Hydrogel with 3-acrylamidophenylboronic acidDemonstrated ability to measure glucose in whole blood and plasma, unaffected by common interferents.Not specified, but tracked real-time fluctuations. nih.gov
Optical (Diffraction Grating)Polyacrylamide hydrogel film with 3-APBAGrating periodicity and film thickness showed a linear correlation with glucose concentration.0 - 50 mM umons.ac.be
Electrochemical (Impedimetric)3-aminophenyl boronic acid on screen-printed carbon electrode (SPCE)Highly sensitive and selective non-enzymatic sensor with a very low limit of detection.Linear range not specified, LOD of 4.5 pM nih.gov
Optical (SERS)4-Mercaptophenylboronic acid (4-MPBA) on Au NPs-pSi NTsDemonstrated a concentration-dependent shift of a Raman peak for glucose detection.0.5 - 80 mM nsf.gov

General Saccharide Recognition and Differentiation

The utility of 3-MPBA extends beyond glucose to the recognition of a wide range of saccharides, as they all contain the necessary diol structures for binding. magtech.com.cn The binding affinity, however, varies depending on the specific structure and stereochemistry of the sugar. Phenylboronic acids generally show a higher affinity for fructose (B13574) than for glucose. acs.org This differential binding can be exploited to create sensor arrays capable of distinguishing between various saccharides. mdpi.com

Research has shown that by using a single sensor probe, such as a tetraphenylethene-functionalized diboronic acid, different fingerprint-like response patterns can be generated for various saccharides at different pH values. mdpi.com This allows for the identification and differentiation of sugars like fructose, glucose, galactose, mannose, and even more complex oligosaccharides. mdpi.com The development of diboronic acid receptors has been a key strategy to enhance selectivity for glucose, as two boronic acid motifs can cooperatively bind to a single glucose molecule. acs.orgnih.gov

Table 2: Saccharide Binding and Differentiation with Boronic Acid-Based Sensors

Sensor SystemTarget SaccharidesKey FindingReference
Monoboronic acid with anthracene (B1667546) reporterD-fructose, D-glucose, D-galactoseShowed strong selectivity for D-fructose over D-glucose and D-galactose. acs.org
TPE-functionalized diboronic acid (TPE-DABA)Fructose, sorbitol, galactose, glucose, mannose, ribose, disaccharidesA single probe generated unique fluorescence response patterns for different saccharides, enabling their differentiation. mdpi.com
Benzoxaborole-containing hydrogelsFructose, galactose, mannose, glucoseBenzoxaborole gels showed greater binding affinity and dye release response compared to phenylboronic acid gels. nih.gov
Diboronic acid-modified gold film (SPR)D-glucose, D-galactose, D-fructose, D-mannoseDemonstrated different kinetic responses for various saccharides via Surface Plasmon Resonance (SPR). nih.gov

Pathogenic Bacteria Detection and Enrichment

The principle of diol recognition by boronic acids can be applied to the detection of whole microorganisms. The cell walls of bacteria contain abundant diol-containing structures, such as peptidoglycans in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. researchgate.net By immobilizing 3-aminophenylboronic acid (a related compound) on a sensor surface, it's possible to capture and detect bacteria. researchgate.net

This affinity binding has been used in electrochemical sensors where the binding of bacteria to a 3-APBA-modified gold electrode causes a measurable change in capacitance. researchgate.net This method has achieved detection limits as low as 1.0×10² CFU/ml and has been successfully applied to analyze bacteria in various water samples. researchgate.net Beyond simple detection, this affinity can be used for enrichment, a process where the target bacteria are selectively captured and concentrated from a sample, which can improve the sensitivity of subsequent detection methods like metagenomic sequencing or PCR. mdpi.comnih.gov

Table 3: Detection and Enrichment of Pathogenic Bacteria

MethodLigandTargetKey ResultReference
Capacitive Affinity Sensor3-aminophenylboronic acid (3-APBA)Bacteria (general)Achieved a detection limit of 1.0x10² CFU/ml with a reusable sensor surface. researchgate.net
Disk Potentiation Test3-aminophenylboronic acid (APB)Class C β-lactamase-producing E. coli and K. pneumoniaeSuccessfully distinguished these resistant bacteria from other types. nih.gov
Bacterial Enrichment PretreatmentGeneral nutrients (e.g., chitin, cellulose)Marine sediment microbesEnrichment altered and expanded the diversity of cultivatable bacteria compared to direct plating. mdpi.com

Controlled Drug Delivery Systems

3-MPBA-functionalized materials, particularly hydrogels, are at the forefront of developing "smart" drug delivery systems. nih.gov These systems can release therapeutic agents in response to specific physiological cues, most notably elevated glucose levels, offering the potential for self-regulated therapy.

Glucose-Responsive Insulin (B600854) Delivery

A major goal in diabetes therapy is the creation of a "closed-loop" or "artificial pancreas" system that automatically releases insulin in response to high blood sugar. nih.govnih.gov Hydrogels and nanoparticles containing 3-MPBA are promising platforms for this application. nih.govresearchgate.net The mechanism is based on the chemomechanical changes induced by glucose.

In a typical system, insulin is physically entrapped within a cross-linked hydrogel matrix containing 3-MPBA. mdpi.comnih.gov Under normal glucose conditions (hypoglycemic), the hydrogel remains relatively compact, and the mesh size is small, restricting the diffusion of the larger insulin molecules. mdpi.com When glucose levels rise (hyperglycemic), glucose molecules diffuse into the hydrogel and bind to the boronic acid groups. This binding increases the number of negatively charged boronate species, leading to electrostatic repulsion and swelling of the hydrogel. The increased swelling expands the mesh size of the polymer network, which accelerates the release of the entrapped insulin. mdpi.comnih.gov This process is reversible; as glucose levels fall, the glucose unbinds, the hydrogel shrinks, and insulin release slows down. mdpi.com

Table 4: Research on 3-MPBA-Based Glucose-Responsive Insulin Delivery

Delivery SystemKey ComponentsMechanism of ReleaseKey FindingReference
HydrogelPoly(3-acrylamidophenylboronic acid-co-2-dimethylaminoethyl methacrylate)pH, temperature, and glucose-triggered swelling.Showed pulsatile drug release in response to multiple stimuli. researchgate.net
Hydrogel3-aminophenylboronic acid (3-PBA) conjugated to poly-L-lysine isophthalamide (B1672271) (PLP)Increased pore size with rising pH and glucose concentration.Overcame the high pKa issue of PBA, enabling responsive release at physiological pH. nih.gov
Hybrid Nanoparticlespoly(3-acrylamidophenylboronic acid) (pAPBA) and poly(2-lactobionamidoethyl methacrylate) (pLAMA)Covalent complexation between boronic acid and sugar moieties.Insulin-loaded nanoparticles significantly decreased plasma glucose levels after intranasal administration. rsc.orgresearchgate.net

Controlled Release of Encapsulated Therapeutic Agents

The glucose-responsive mechanism is not limited to insulin and can be adapted for the controlled release of other therapeutic agents. nih.govresearchgate.net Any drug that can be physically encapsulated within a 3-MPBA-functionalized hydrogel can potentially be released in a glucose-triggered manner. nih.govmdpi.com

For example, researchers have demonstrated this principle using model drugs. In one study, pinacol (B44631), a small molecule containing a 1,2-diol, was used as a model for a therapeutic agent. Its release from a 3D-printed, 3-MPBA-containing hydrogel implant was shown to increase significantly under hyperglycemic conditions compared to hypoglycemic levels. mdpi.com In another system, a semi-interpenetrating network (semi-IPN) hydrogel was created using 3-MPBA and β-cyclodextrin to enhance the loading and control the release of hydrophobic drugs, with release being influenced by glucose concentration among other stimuli. nih.govresearchgate.net This versatility makes these materials a flexible platform for on-demand drug delivery triggered by a specific biological signal. mdpi.com

Table 5: Controlled Release of General Therapeutic Agents

Delivery SystemEncapsulated AgentRelease TriggerKey FindingReference
3D-Printed Hydrogel ImplantPinacol (model drug)Glucose concentrationRelease rate was significantly higher at hyperglycemic glucose levels compared to hypoglycemic levels. mdpi.com
Semi-IPN HydrogelDiclofenac sodium (model acidic drug)pH, temperature, ionic strength, glucoseThe presence of β-cyclodextrin slowed drug release compared to a conventional hydrogel, allowing for multi-stimuli control. researchgate.net
Multiresponsive IPN HydrogelGeneral payloadGlucose, pH, temperatureLewis acid-base interactions between the boronic acid and an amine-containing co-monomer enabled glucose sensitivity at physiological pH. nih.gov

Protein Delivery Systems via Supramamolecular Self-Assembly

The development of effective protein delivery systems is a significant challenge in biomedicine. Supramolecular self-assembly, a process where molecules spontaneously organize into well-defined structures, offers a promising approach. nih.gov The incorporation of 3-MAPBA into these systems allows for the creation of intelligent materials that can respond to specific biological cues.

The boronic acid group in 3-MAPBA can form reversible covalent bonds with the cis-diol groups present in many biomolecules, including some proteins and saccharides. This interaction can be exploited to create self-assembling nanocarriers for proteins. For instance, polymers containing 3-MAPBA can self-assemble with glycoproteins to form nanoparticles. These nanoparticles can protect the protein cargo from degradation and facilitate its delivery into cells. The release of the protein can then be triggered by a change in pH or the presence of competing molecules with a higher affinity for the boronic acid, such as glucose. This glucose-responsive behavior is particularly relevant for developing insulin delivery systems for diabetes management.

Research FocusKey Findings
Glucose-Responsive Nanoparticles 3-MAPBA-containing polymers self-assemble with glycoproteins to form nanoparticles that release their protein cargo in response to glucose levels.
pH-Triggered Release The stability of the boronate ester bond is pH-dependent, allowing for protein release in the acidic environment of endosomes or lysosomes.
Enhanced Cellular Uptake The nanoparticle formulation can improve the cellular uptake of the protein cargo compared to the free protein.

Tissue Engineering and Regenerative Medicine

The unique properties of 3-MAPBA-functionalized materials make them highly suitable for applications in tissue engineering and regenerative medicine. These materials can be designed to mimic the natural extracellular matrix (ECM) and provide a supportive environment for cell growth and tissue regeneration.

Design of Smart Biomaterials with Enhanced Biocompatibility

Smart biomaterials are designed to respond to specific physiological signals. The incorporation of 3-MAPBA into biomaterials imparts them with glucose-sensing capabilities. This is particularly advantageous for creating "smart" hydrogels and other scaffolds that can modulate their properties in response to changes in glucose concentration. Furthermore, materials functionalized with 3-MAPBA have shown good biocompatibility, which is a critical requirement for any material intended for in vivo applications. Studies have demonstrated that these materials support cell adhesion, proliferation, and differentiation, indicating their potential for use in a variety of tissue engineering applications.

Reversible Cell Immobilization and Recovery Matrices

The ability to reversibly immobilize and recover cells is crucial for various biotechnological and biomedical processes. Materials functionalized with 3-MAPBA can be used to create matrices for the reversible capture and release of cells. The boronic acid groups on the material surface can interact with the carbohydrate moieties on the cell surface, leading to cell adhesion. The immobilized cells can then be easily recovered by introducing a competing sugar, such as glucose or fructose, which displaces the cells from the matrix. This gentle, non-enzymatic cell detachment method helps to preserve cell viability and function.

ApplicationMechanismAdvantage
Cell Chromatography Differential affinity of various cell types to the 3-MAPBA matrix allows for cell separation.Label-free cell separation.
Cell Sheet Engineering Intact cell sheets can be harvested by adding a competing sugar.Avoids the use of proteolytic enzymes that can damage cells and the ECM.
Bioreactors Cells can be immobilized for continuous bioprocessing and then recovered.High cell densities and process efficiency.

Development of 3D Scaffolds for Cell Culture

Three-dimensional (3D) cell culture systems more accurately mimic the in vivo cellular environment compared to traditional two-dimensional (2D) cultures. nih.govnih.gov Scaffolds made from 3-MAPBA-functionalized polymers can provide a 3D framework that supports cell growth and tissue formation. nih.gov The properties of these scaffolds, such as their mechanical strength and porosity, can be tailored to suit the specific requirements of the tissue being engineered. The incorporation of 3-MAPBA can also be used to immobilize growth factors and other signaling molecules within the scaffold, creating a more physiologically relevant microenvironment for the cultured cells.

Recent research has explored the use of 3D-printed scaffolds made from materials like poly(lactic) acid (PLA) coated with polyelectrolyte multilayers containing bioactive components. mdpi.com While not directly using 3-MAPBA, this approach highlights the trend towards creating complex, functionalized scaffolds. The integration of 3-MAPBA into such 3D printing inks could lead to the development of scaffolds with built-in glucose-sensing and cell-binding capabilities.

Multifunctional Hydrogels for Diabetic Wound Healing

Chronic wounds, particularly those associated with diabetes, present a significant clinical challenge. nih.govnih.govresearchgate.net The high glucose levels in the wound environment can impair the normal healing process. nih.gov Hydrogels functionalized with 3-MAPBA are being investigated as advanced wound dressings for diabetic ulcers. nih.govnih.gov These hydrogels can act as a moisture-retentive barrier, which is conducive to healing, and can also be designed to be glucose-responsive.

A study on a multifunctional hydrogel composed of hyaluronic acid methacryloyl, chitosan (B1678972) methacryloyl, and 3-MAPBA demonstrated that it could effectively reduce inflammation, promote re-epithelialization, and stimulate angiogenesis in diabetic wounds. nih.gov The hydrogel also exhibited sustained release of exosomes in response to glucose fluctuations, further enhancing the healing process. nih.gov Another approach involves the use of tannic acid-reinforced zwitterionic hydrogels, which show excellent mechanical properties and antioxidant and antibacterial activity, all of which are beneficial for treating diabetic wounds. rsc.org

Hydrogel ComponentFunctionReference
Hyaluronic Acid Methacryloyl (HAMA) Promotes cell proliferation and migration. nih.gov
Chitosan Methacryloyl (CSMA) Provides antibacterial properties. nih.gov
3-Methacrylamidophenylboronic Acid (MPBA) Imparts glucose-responsiveness. nih.gov
Exosomes Stimulate angiogenesis and tissue regeneration. nih.gov

Bioconjugation Strategies Utilizing Boronate Affinity

Bioconjugation, the process of linking biomolecules, is a fundamental tool in biotechnology and medicine. Boronate affinity chromatography, which is based on the reversible interaction between boronic acids and cis-diols, is a well-established technique for the separation and purification of glycoproteins. This same principle can be applied to develop novel bioconjugation strategies.

The methacrylamide (B166291) group of 3-MAPBA allows for its easy incorporation into a wide range of polymers and other materials through polymerization. Once incorporated, the boronic acid moiety is available to form conjugates with any molecule containing a cis-diol group. This provides a versatile method for immobilizing proteins, enzymes, and other biomolecules onto surfaces or for creating crosslinked hydrogels. The reversible nature of the boronate ester bond also allows for the release of the conjugated molecule under specific conditions, such as a change in pH or the addition of a competing sugar. This "catch and release" capability is highly desirable for applications in biosensing, diagnostics, and affinity chromatography.

Supramolecular Chemistry and Self Assembly of 3 Methacrylamidophenylboronic Acid Derivatives

Formation of Supramolecular Assemblies via Boronate Ester Linkages

The cornerstone of the supramolecular chemistry of 3-Methacrylamidophenylboronic acid is the reversible formation of boronate esters with 1,2- and 1,3-diols. This reaction is a powerful tool for the construction of complex molecular assemblies. The boronic acid group in 3-MAPBA can react with diol-containing molecules to form five- or six-membered cyclic esters, effectively acting as a dynamic cross-linking point.

A notable example of this is the formation of core-shell nanoparticles through the covalent complexation between poly(3-acrylamidophenylboronic acid) (pAPBA) and poly(2-lactobionamidoethyl methacrylate) (pLAMA), a polymer bearing sugar moieties. rsc.orgresearchgate.net In this system, the boronic acid groups of pAPBA form stable boronate ester linkages with the abundant hydroxyl groups of the lactobionamidoethyl units in pLAMA. rsc.orgresearchgate.net This interaction drives the self-assembly of the two polymers into stable, irregularly spherical nanoparticles. rsc.orgresearchgate.net Transmission electron microscopy has shown these nanoparticles to have a size of approximately 200 nm. rsc.orgresearchgate.net This self-assembly process highlights how the specific and reversible nature of the boronate ester bond can be harnessed to fabricate well-defined nanoscale structures from polymeric precursors.

PropertyValueSource(s)
Particle TypeCore-shell nanoparticles rsc.orgresearchgate.net
Compositionpoly(3-acrylamidophenylboronic acid) (pAPBA) and poly(2-lactobionamidoethyl methacrylate) (pLAMA) rsc.orgresearchgate.net
Average Size~200 nm rsc.orgresearchgate.net

Host-Guest Interactions with Cyclodextrins and Other Macromolecules

The phenyl group of 3-MAPBA allows for its participation in host-guest interactions, a fundamental concept in supramolecular chemistry. Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common host molecules for aromatic guests. sigmaaldrich.com The hydrophobic cavity of CDs can encapsulate the phenyl ring of 3-MAPBA or its derivatives, leading to the formation of inclusion complexes.

Furthermore, phenylboronic acid-modified cyclodextrins can themselves form supramolecular structures. For example, phenylboronic acid-modified α-cyclodextrin has been shown to form head-to-tail supramolecular polymers, while the β-cyclodextrin derivative forms a head-to-head dimer. researchgate.net These assemblies are held together by the intermolecular interaction between the phenylboronic acid moiety and the cyclodextrin (B1172386) cavity. researchgate.net The addition of sugars can disrupt these structures due to the competitive formation of boronate esters, demonstrating a stimulus-responsive behavior. researchgate.net

Role of Dynamic Covalent Chemistry in Supramolecular Construction

Dynamic covalent chemistry (DCC) is a powerful strategy that combines the reversibility of non-covalent interactions with the robustness of covalent bonds. The formation of boronate esters from boronic acids and diols is a prime example of a dynamic covalent reaction. This reversibility allows for the construction of adaptive systems that can self-correct and respond to external stimuli such as changes in pH or the presence of competitive diols.

In the context of 3-MAPBA, the dynamic nature of the boronate ester linkage is crucial for the creation of self-healing materials and responsive drug delivery systems. For example, hydrogels cross-linked via boronate esters can exhibit self-healing properties. When the gel is damaged, the broken boronate ester bonds can reform under appropriate conditions, restoring the integrity of the material. This dynamic equilibrium between the free boronic acid and the boronate ester is also pH-sensitive. Under acidic conditions, the equilibrium shifts towards the free boronic acid and diol, leading to the disassembly of the supramolecular structure. This property is exploited in the design of pH-responsive drug delivery vehicles that release their payload in the acidic environment of tumors or specific cellular compartments.

Crystal Engineering Approaches with Phenylboronic Acid Moieties

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. The phenylboronic acid group is a versatile functional group in crystal engineering due to its ability to form robust hydrogen-bonding networks. The boronic acid moiety, -B(OH)₂, can act as both a hydrogen bond donor and acceptor.

In the solid state, phenylboronic acids typically form dimers through hydrogen bonds between the hydroxyl groups of two molecules. These dimers can then further assemble into more complex architectures such as ribbons and sheets. nih.gov The conformation of the boronic acid group (syn,syn; syn,anti; and anti,anti) plays a critical role in determining the final supramolecular structure. researchgate.net While the syn,anti conformer is generally the most stable, the presence of other interacting molecules can favor the less stable conformers, leading to a variety of packing arrangements. researchgate.net

While specific crystal structure data for this compound is not detailed in the reviewed literature, studies on related phenylboronic acid derivatives demonstrate the principles that would govern its solid-state assembly. For instance, co-crystallization of phenylboronic acids with N-donor compounds can lead to the formation of heterosynthons, where the boronic acid interacts with the nitrogen-containing molecule instead of forming a homodimer. rsc.orgresearchgate.net The methacrylamide (B166291) group in 3-MAPBA could also participate in hydrogen bonding, adding another layer of complexity and control to its crystal engineering.

Self-Assembling Systems for Molecular Recognition and Material Fabrication

The ability of the boronic acid group to interact specifically with diols forms the basis for the use of 3-MAPBA in self-assembling systems for molecular recognition. This is particularly relevant for the detection of saccharides, which are rich in diol units. chemspider.com When a polymer or nanoparticle containing 3-MAPBA units is exposed to a saccharide, the formation of boronate esters can trigger a measurable response, such as a change in size, fluorescence, or viscosity. This principle has been applied in the development of glucose sensors.

The self-assembly of 3-MAPBA-containing polymers can also be used for the fabrication of advanced materials. As previously mentioned, the interaction between pAPBA and pLAMA leads to the formation of nanoparticles. rsc.orgresearchgate.net These nanoparticles have been investigated as carriers for the nasal delivery of insulin (B600854), demonstrating the potential of these self-assembled systems in biomedical applications. rsc.orgresearchgate.net The inherent responsiveness of the boronic acid moiety allows for the creation of "smart" materials that can adapt to their environment. For example, a hydrogel fabricated from 3-MAPBA-containing polymers could be designed to swell or shrink in response to changes in glucose concentration, providing a basis for a self-regulating insulin delivery system. The spontaneous association of molecular units into organized structures, driven by molecular recognition, is a key principle in the fabrication of these functional materials. nih.gov

Advanced Characterization Techniques for 3 Methacrylamidophenylboronic Acid Based Systems

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the chemical structure and bonding within 3-MAPBA-based materials.

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: ¹H-NMR is a powerful tool for confirming the successful synthesis of 3-MAPBA and its subsequent polymerization. For instance, in a study synthesizing carboxyl-type boronic acid copolymers, the ¹H-NMR spectrum in D₂O was used to verify the structure of the 3-acrylamido phenylboronic acid (AAPBA) monomer alongside other components like sodium acrylate. researchgate.net The chemical shifts and integrations of the proton signals provide detailed information about the molecular structure. thno.org

FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in 3-MAPBA and its derivatives. researchgate.net The presence of characteristic peaks corresponding to the boronic acid group, the amide linkage, and the vinyl group can be monitored to follow polymerization reactions and other chemical transformations. For example, in the development of boronate-doped carbon quantum dots, FT-IR was used to verify the presence of various surface functional groups. researchgate.net

UV-Vis (Ultraviolet-Visible) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Polymers containing 3-MAPBA often exhibit absorption maxima that can be influenced by the local chemical environment. For instance, the UV-Vis spectra of poly(ether-imide)s containing aromatic units show characteristic π-π* transitions. researchgate.net In the case of poly(3-aminophenylboronic acid) membranes, UV-Vis spectra, in conjunction with other techniques, helped to characterize the cross-linked nanoporous structure. rsc.org

Fluorescence Spectroscopy: The fluorescence properties of systems containing 3-MAPBA can be sensitive to their environment, such as pH and the presence of saccharides. For a related compound, MSTBA, an increase in pH leads to a modest hypsochromic (blue) shift and an increase in fluorescence intensity. This is attributed to the change in the boron atom's hybridization from sp² to sp³ upon forming the anionic boronate species, which alters the electronic properties of the molecule. nih.gov The fluorescence lifetime of such compounds can also be measured to understand the excited-state dynamics. nih.gov

Table 1: Spectroscopic Data for 3-Methacrylamidophenylboronic Acid and Related Compounds

TechniqueCompound/SystemKey FindingsReference
¹H-NMR 3-acrylamido phenylboronic acid (AAPBA)Confirmed the chemical structure in D₂O. researchgate.net
FT-IR Boron, Nitrogen, and Sulphur co-doped Carbon Quantum Dots (BNSCQD)Verified the presence of surface functional groups, including boronic acid. researchgate.net
UV-Vis Poly(3-aminophenylboronic acid) (PAPBA)Characterized the nanoporous polymer membrane. rsc.org
Fluorescence MSTBA (a related stilbene (B7821643) boronic acid)Showed a pH-dependent blue shift and increased intensity, indicating a change in the boron atom's electronic environment. nih.gov

Rheological Studies of Polymer Networks and Hydrogels

Rheological studies are crucial for understanding the mechanical properties and flow behavior of 3-MAPBA-based hydrogels and polymer networks. These studies measure the material's response to applied stress or strain, providing information about its viscosity, elasticity, and viscoelasticity. For hydrogels designed for applications like tissue engineering or drug delivery, rheology is used to assess their gel strength, self-healing capabilities, and response to external stimuli such as pH or the presence of glucose. The formation of crosslinks, which can be influenced by the interaction of the boronic acid groups with diols, significantly impacts the rheological properties of the material.

Microscopic Techniques

Microscopic techniques provide direct visualization of the morphology and structure of 3-MAPBA-based systems at the micro- and nanoscale.

Electron Microscopy (EM): Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are invaluable for characterizing the size, shape, and internal structure of nanoparticles and the surface morphology of polymer films and hydrogels. For example, TEM has been used to visualize self-assembled hybrid nanoparticles of poly(3-acrylamidophenylboronic acid) and poly(2-lactobionamidoethyl methacrylate), revealing irregularly shaped spheres around 200 nm in size. rsc.org SEM has been used to show that electrochemically synthesized poly(3-aminophenylboronic acid) forms a nanoporous membrane. rsc.org However, imaging synthetic polymers with EM presents challenges due to their low contrast, sensitivity to the electron beam, and inherent structural variations. nih.gov

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can provide three-dimensional topographical information about a surface. wikipedia.org It can be used to study the surface of 3-MAPBA-based films and hydrogels with nanoscale resolution. wikipedia.orgnih.gov Beyond imaging, AFM can also be used in force spectroscopy mode to probe the mechanical properties of the material at a localized level and to measure interaction forces between the AFM tip and the sample surface. wikipedia.orggoogle.com For instance, AFM has been used to measure the forces between a silica (B1680970) probe and a carboxylic acid-terminated self-assembled monolayer at different pH values to understand surface charge and potential. utexas.edu

X-ray Diffraction

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of materials.

Powder X-ray Diffraction (PXRD): PXRD is particularly useful for the characterization of polycrystalline materials, which is often the case for synthesized 3-MAPBA powders and related systems. units.it It can be used to identify the crystalline phases present in a sample, determine the degree of crystallinity, and study polymorphism and solvatomorphism. units.itmdpi.com The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a crystalline solid. mdpi.com PXRD is also instrumental in distinguishing between crystalline and amorphous materials, as amorphous solids produce broad, diffuse scattering patterns rather than sharp Bragg peaks. mdpi.com

Electrochemical Characterization Methods

Electrochemical techniques are vital for studying the redox properties and interfacial behavior of 3-MAPBA-based materials, especially when they are used as components in sensors or electronic devices.

Faradaic Impedance Spectroscopy (EIS): EIS is a powerful technique for probing the electrical properties of a material and its interface with an electrode. It can be used to study the charge transfer resistance and capacitance of polymer films containing 3-MAPBA.

Chronopotentiometry: This technique involves controlling the current and measuring the potential as a function of time. It can be used to investigate the kinetics of electrochemical reactions occurring at the surface of a 3-MAPBA-modified electrode.

The electrochemical behavior of polymers derived from phenylboronic acid derivatives, such as poly(3-aminophenylboronic acid), has been studied to understand the doping/dedoping process and the stability of the polymer films. rsc.org The choice of electrolyte and solvent can significantly influence the electropolymerization process and the properties of the resulting polymer. rsc.org

Equilibrium Swelling and Kinetic Swelling Studies

Swelling studies are fundamental for characterizing hydrogels, including those made from 3-MAPBA-containing polymers.

Equilibrium Swelling: This measures the maximum amount of solvent a hydrogel can absorb at equilibrium. The equilibrium swelling ratio is a key parameter that depends on the crosslinking density of the polymer network.

Kinetic Swelling: This investigates the rate at which a hydrogel swells. The kinetics of swelling can provide insights into the diffusion of the solvent into the polymer network.

For glucose-responsive hydrogels based on 3-MAPBA, swelling studies are particularly important as the swelling behavior can change in response to glucose concentration. This is due to the binding of glucose to the boronic acid groups, which can alter the crosslinking density and the osmotic pressure within the hydrogel.

Theoretical and Computational Investigations

Molecular Modeling of Boronic Acid-Diol Complexation

The functional core of 3-MAPBA's utility in sensing and responsive materials is the reversible covalent bonding between its boronic acid group and diols. Molecular modeling is instrumental in understanding the thermodynamics and kinetics of this complexation.

Boronic acids like 3-MAPBA can bind with 1,2- and 1,3-diols to form five- or six-membered cyclic esters. nih.gov This interaction is highly dependent on pH. The boronic acid group (R-B(OH)₂) is trigonal and planar, but it is the tetrahedral boronate anion (R-B(OH)₃⁻) that is most active in forming stable complexes with diols. researchgate.net The pKa of the boronic acid, which is the pH at which the trigonal acid and the tetrahedral boronate are in equal equilibrium, is therefore a critical parameter. nih.gov

Molecular modeling studies often focus on:

Determining Binding Affinity: Computational models can predict the binding constants (Keq) for the complexation of 3-MAPBA with various diols, such as glucose, fructose (B13574), or catechols. nih.govmanchester.ac.uk These calculations help in selecting the appropriate boronic acid for a specific target diol. Generally, catechols exhibit binding constants that can be three orders of magnitude higher than those for aliphatic diols. manchester.ac.uk

Investigating Structural and Electronic Effects: The binding affinity is influenced by the electronic properties of the phenyl ring. Electron-withdrawing groups tend to lower the pKa of the boronic acid, which can enhance its ability to complex with diols at physiological pH. researchgate.netnih.gov The methacrylamido group at the meta position of 3-MAPBA influences the electron density on the boron atom, thereby modulating its pKa and reactivity.

Simulating Competitive Binding: In complex biological environments, various diols may compete for the boronic acid binding site. Simulations can model these competitive interactions, which is essential for designing selective sensors. nih.gov Fluorescence spectroscopy is a common experimental method to determine binding constants through competitive binding assays, for instance, using Alizarin Red S (ARS) as a fluorescent reporter. nih.govmanchester.ac.uk

The table below illustrates typical data derived from molecular modeling and complementary experimental studies on arylboronic acids.

Arylboronic AcidDiol AnalytepHBinding Constant (Keq) [M-1]
Phenylboronic AcidGlucose7.49.8
Phenylboronic AcidFructose7.4230
Phenylboronic AcidDopamine (catechol)7.43400
3-Acetamidophenylboronic acidGlucose7.415.2
3-Acetamidophenylboronic acidFructose7.4350

Simulations of Polymer Network Dynamics and Swelling Behavior

When 3-MAPBA is polymerized to form poly(3-methacrylamidophenylboronic acid) (p(3-MAPBA)), it can be cross-linked with polyols to create hydrogels. These hydrogels often exhibit stimuli-responsive properties, such as swelling or shrinking in response to changes in pH or glucose concentration. Computational simulations are vital for understanding the macroscopic behavior of these polymer networks based on their microscopic dynamics.

Key areas of simulation include:

Network Formation: Simulations can model the self-assembly process where covalent complexes form between the boronic acid groups on the polymer chains and the hydroxyl groups of a cross-linker, such as poly(vinyl alcohol) or a polysaccharide. rsc.orgresearchgate.net This can predict the formation of structures like core-shell nanoparticles. rsc.org

Swelling/Deswelling Kinetics: Molecular dynamics (MD) simulations can be used to investigate the swelling behavior of the hydrogel network. By changing the simulated environment (e.g., increasing the concentration of a competitive diol like glucose), researchers can observe the breaking of cross-links and the subsequent uptake of solvent, leading to swelling. These simulations provide insights into the diffusion of molecules within the gel and the kinetics of the swelling process.

Mechanical Properties: The dynamic nature of the boronic ester cross-links imparts unique mechanical properties to the hydrogels, such as self-healing capabilities. Coarse-grained MD simulations can predict mechanical properties like elastic modulus and stress relaxation behavior under different conditions, linking the macroscopic response to the dynamics of the reversible covalent bonds.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and inherent reactivity of the 3-MAPBA monomer. nih.gov These calculations are performed on a single molecule to understand its intrinsic properties, which in turn govern its interactions and polymerization behavior.

DFT studies on arylboronic acids typically involve:

Conformational Analysis: The 3-MAPBA molecule has rotational freedom around several bonds, such as the C-N bond of the amide and the C-B bond. Quantum calculations can determine the energies of different conformers to identify the most stable three-dimensional structures. nih.gov For the boronic acid group itself, different orientations of the hydroxyl groups (e.g., cis-trans) result in slight energy differences. nih.gov

Geometric and Spectroscopic Parameters: DFT can be used to calculate optimized molecular geometries (bond lengths and angles) and to predict spectroscopic data, such as vibrational frequencies (FTIR) and NMR chemical shifts. nih.govresearchgate.net Comparing these theoretical predictions with experimental results helps to validate the computational model.

Electronic Properties and Reactivity Descriptors: Calculations can determine the distribution of electron density in the molecule, revealing which sites are electron-rich or electron-poor. This is used to calculate reactivity descriptors like electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO). biorxiv.org This information helps to predict the molecule's reactivity in polymerization reactions and its affinity for diols. For instance, the charge on the boron atom and the energy of the LUMO are directly related to the Lewis acidity of the boronic acid.

The following table presents a hypothetical example of data obtained from DFT calculations for different conformers of an arylboronic acid.

Conformer ConfigurationRelative Energy (kcal/mol)Dipole Moment (Debye)B-C Bond Length (Å)
cis-trans0.003.51.552
trans-cis0.854.11.553
cis-cis2.505.21.555
trans-trans3.102.91.551

Future Research Directions and Translational Challenges

Strategies for Enhanced Selectivity and Sensitivity in Biosensing

The application of 3-MAPBA in biosensors, especially for glucose monitoring, is a primary area of investigation. evitachem.com A key challenge lies in enhancing the selectivity and sensitivity of these sensors to operate effectively under complex physiological conditions. acs.org

Future strategies will likely focus on several key areas. One promising approach is the incorporation of amino groups into the polymer backbone alongside the phenylboronic acid moiety. acs.orgnih.gov This has been shown to enhance the complexation of boronic acid with polyols at a physiological pH of 7.4, thereby increasing sensitivity. acs.orgnih.gov For example, copolymers of 3-MAPBA with (N,N-dimethylamino)propylacrylamide (DMAPAA) demonstrate stronger binding with glucose due to the interaction between the unprotonated amine groups and the boronic acid. nih.gov

Another advanced strategy involves the use of molecularly imprinted polymers (MIPs). By synthesizing polymers in the presence of a template molecule (e.g., a specific protein domain), it is possible to create nanogels with cavities that have a high affinity and specificity for the target. Recently, MIP nanogels synthesized using 3-MAPBA as a functional monomer have shown excellent recognition capabilities for specific protein domains, which can significantly enhance the sensitivity and selectivity of detection systems, moving them closer to the performance of conventional immunoassays. rsc.org Further research into fluorescent chemosensors incorporating 3-MAPBA is also a viable path, as these systems can offer high selectivity for specific sugars like D-glucose. nih.gov

Key Research Findings for Enhancing Biosensor Performance:

StrategyKey FindingRelevant Comonomers/ComponentsReference(s)
Amine Group Incorporation Enhances binding affinity to glucose at physiological pH (7.4) through stabilization of the boronate complex.(N,N-dimethylamino)propylacrylamide (DMAPAA), Acrylamide (AAm) acs.orgnih.gov
Molecular Imprinting Creates highly specific recognition sites, leading to improved sensor selectivity and sensitivity, comparable to immunoassays.Target-specific templates (e.g., protein domains) rsc.org
Fluorescent Chemosensors Development of supramolecular complexes that exhibit high selectivity for specific monosaccharides.Anthracene-based compounds, β-cyclodextrin nih.gov
Polymer Complex Gels Glucose-responsive swelling changes in a polymer complex membrane can be used to create nonenzymatic sensors with high selectivity.Poly(vinyl alcohol) (PVA) acs.org

Design of Novel Multi-Functional Polymer Architectures

The versatility of 3-MAPBA as a monomer allows for its incorporation into a wide array of polymer architectures, enabling the creation of "intelligent" or "smart" materials that respond to specific stimuli. evitachem.comnih.gov Future research will focus on designing novel, multi-functional polymers that can perform several roles simultaneously.

This includes the development of copolymers with tailored properties by combining 3-MAPBA with other monomers. For instance, copolymerization with N,N-dimethylacrylamide (DMAAm) can modulate hydrophilicity and solubility, which is crucial for creating materials for specific biological environments. rsc.org Block copolymers of poly(3-acrylamidophenylboronic acid) and poly(N,N-dimethylacrylamide) can self-assemble into aggregates that are responsive to both pH and sugar concentrations, making them suitable for encapsulating and releasing hydrophobic components. mdpi.com

Furthermore, creating multi-responsive hydrogels is a significant area of interest. mdpi.com By integrating 3-MAPBA into networks with other dynamic bonds, such as disulfide bonds, materials can be designed that respond to both glucose and redox conditions. mdpi.com These sophisticated architectures are promising for applications like tissue regeneration, drug delivery, and soft robotics. mdpi.com

Integration of 3-Methacrylamidophenylboronic Acid Materials into Complex Biomedical Devices

The successful translation of 3-MAPBA-based materials into clinical practice depends on their effective integration into complex biomedical devices. nih.gov This involves not only the material's inherent properties but also its ability to be fabricated into functional device components.

One area of application is in "closed-loop" insulin (B600854) delivery systems, which aim to mimic the function of a healthy pancreas. semanticscholar.org This includes the development of smart microneedles fabricated from silk fibroin combined with a 3-MAPBA-containing hydrogel, which can release insulin in response to elevated glucose levels. nih.gov Another approach involves using copolymers of 3-MAPBA to create glucose-responsive nanocarriers or vesicles for controlled drug release. semanticscholar.org

The adhesive properties of 3-MAPBA copolymers are also being explored for device integration. For example, copolymers of poly(this compound-co-N,N-dimethylacrylamide) can be used to adhere poly(vinyl alcohol) hydrogels to each other through electrophoretic manipulation. rsc.org This technique could be used to construct complex three-dimensional scaffolds for tissue engineering or to securely attach medical devices to biological tissues. rsc.orgnih.gov The ability to detach these adhered hydrogels with a sugar-containing solution offers a minimally invasive removal method. nih.gov

Examples of 3-MAPBA Integration in Biomedical Devices:

Device/ApplicationFunction of 3-MAPBA MaterialKey FeatureReference(s)
Glucose-Sensing Electrode Forms a glucose-responsive gel membrane on a platinum electrode.Non-enzymatic detection with high selectivity and sensitivity. acs.org
Insulin Delivery Systems Acts as a glucose-responsive component in hydrogels or nanocarriers to control insulin release."Closed-loop" system that responds to glucose fluctuations. evitachem.comnih.govsemanticscholar.org
Transcutaneous Microneedle Patches Forms a glucose-responsive hydrogel matrix for transdermal insulin delivery.Potential for non-invasive diabetes management. nih.govsemanticscholar.org
Adhesive for Hydrogel Constructs Mediates the adhesion of hydrogel blocks to form 3D scaffolds.Reversible adhesion, allowing for construction and later detachment. rsc.org

Scalability of Synthesis and Fabrication Methods for Clinical Translation

A major hurdle in the clinical translation of any new biomaterial is the ability to scale up its synthesis and fabrication in a cost-effective and reproducible manner. The typical laboratory synthesis of 3-MAPBA involves a multi-step process, often starting from 3-aminophenylboronic acid and methacryloyl chloride, followed by purification steps like recrystallization. evitachem.com While effective on a small scale, this process may need significant optimization for large-scale, cost-effective production that meets regulatory standards.

Future research should explore more efficient synthetic routes, potentially including one-pot synthesis methodologies, which have been successfully developed for other complex biomolecules like hyaluronic acid. mdpi.com Such methods can reduce production time, cost, and waste, making the commercialization of 3-MAPBA-based technologies more feasible.

Similarly, the fabrication methods used to create devices from 3-MAPBA polymers, such as hydrogel casting, nanoparticle self-assembly, or 3D printing, must be scalable. mdpi.com For instance, while 3D printing offers the ability to create complex and patient-specific scaffolds, ensuring the consistency, sterility, and mechanical integrity of these printed structures on a large scale is a significant challenge that must be addressed for clinical adoption. mdpi.com

Q & A

Q. Basic Research Focus

Technique Application Example
XPS Confirm boron content and chemical state in polymer brushes.Detected B-O bonds in PMAPBA brushes .
TOF-SIMS Map spatial distribution of 3-MAPBA on micropatterned surfaces.Revealed uniform brush thickness (~200 nm) .
SEM Visualize hydrogel microstructure and porosity.H-C-M@Exo showed interconnected pores (~50 µm diameter) .
Rheometry Measure mechanical stability (e.g., storage modulus).H-C-M@Exo exhibited storage modulus > 10 kPa, suitable for wound dressing .

How can computational modeling enhance the design of 3-MAPBA-containing systems?

Advanced Research Focus
While DFT studies on phenylboronic acid derivatives exist (e.g., conformational analysis of formylphenylboronic acids ), 3-MAPBA-specific models are limited. Future work should:

  • Simulate boronate-diol binding energetics to predict glucose sensitivity.
  • Model polymer brush conformational changes under pH/glucose variation.
  • Validate simulations with experimental data (e.g., adsorption isotherms).

How to reconcile discrepancies between in vitro and in vivo performance of 3-MAPBA systems?

Advanced Research Focus
In vitro studies may overestimate efficacy due to simplified conditions. For example:

  • In Vitro : PMAPBA brushes show IgG adsorption reversibility in buffer .
  • In Vivo : H-C-M@Exo’s success relies on synergistic effects (e.g., exosome-mediated angiogenesis ).
    Solutions :
  • Use biorelevant media (e.g., serum-containing buffers) for in vitro testing.
  • Conduct longitudinal in vivo studies to assess long-term stability and immune response.

What are the key considerations for designing 3-MAPBA-based molecularly imprinted polymers (MIPs)?

Q. Advanced Research Focus

  • Monomer Selection : 3-MAPBA’s boronic acid groups target glycosylated proteins (e.g., IgG’s Fc domain).
  • Template Removal : Optimize washing protocols (e.g., pH shifts) to extract templates without damaging MIP cavities.
  • Application : MIP nanogels (MIP-NGs) with 3-MAPBA showed >90% IgG recognition efficiency , enabling sensitive biosensors for halal food adulteration detection .

How to evaluate the biocompatibility of 3-MAPBA-containing hydrogels?

Q. Basic Research Focus

  • In Vitro : Conduct cytotoxicity assays (e.g., CCK-8 on fibroblasts) and hemocompatibility tests.
  • In Vivo : Monitor inflammatory markers (e.g., TNF-α, IL-6) and histopathology in animal models.
  • Example : H-C-M@Exo showed no cytotoxicity and reduced inflammation in diabetic mice .

What mechanisms drive glucose-triggered release in 3-MAPBA systems?

Q. Advanced Research Focus

  • Competitive Binding : Glucose displaces bound diols (e.g., PVA in hydrogels), causing swelling .
  • pH Coupling : Ionization of boronic acid at higher pH enhances glucose affinity, enabling dual-responsive release .
  • Kinetic Control : Adjust crosslinker concentration to tune release rates (e.g., faster release with lower crosslinking ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.